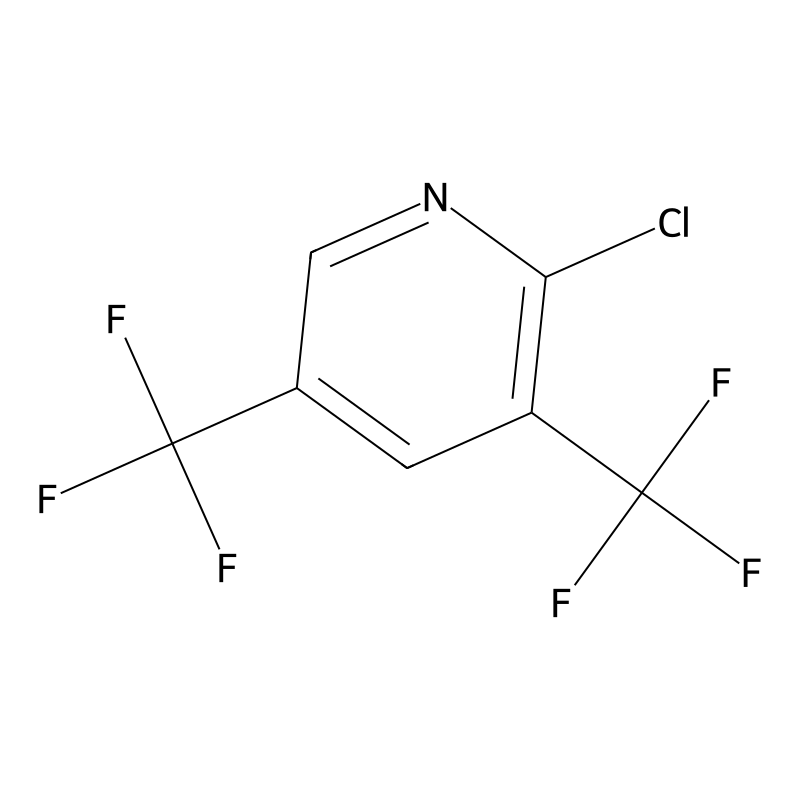2-Chloro-3,5-bis(trifluoromethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical Industry
Summary of Application: Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-3,5-bis(trifluoromethyl)pyridine, are widely used in the agrochemical industry for the protection of crops from pests Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names
Results or Outcomes: The use of these compounds in agrochemicals has contributed to the effective protection of crops from pests, enhancing agricultural productivity
Pharmaceutical Industry
Summary of Application: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials
Results or Outcomes: The use of these compounds in pharmaceuticals has led to the development of effective treatments for various conditions
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
Specific Scientific Field: Organic Chemistry
Summary of Application: 2,3,5-DCTF is a derivative of 2-Chloro-3,5-bis(trifluoromethyl)pyridine and is used as a chemical intermediate for the synthesis of several crop-protection products.
Results or Outcomes: The use of 2,3,5-DCTF in the synthesis of crop-protection products has contributed to the effective protection of crops from pests, enhancing agricultural productivity.
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)
Summary of Application: 2,3-CTF, which is a minor product obtained during the synthesis of 2,3,5-DCTF, can be used to produce several commercial products.
Results or Outcomes: The use of 2,3-CTF in the synthesis of commercial products has contributed to the development of effective treatments for various conditions.
Synthesis of Trifluoromethylpyridines (TFMP)
Summary of Application: TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds
Results or Outcomes: The use of TFMP in the synthesis of agrochemical and pharmaceutical compounds has contributed to the development of effective treatments for various conditions and the protection of crops from pests
Synthesis of Fluorinated Organic Compounds
Summary of Application: Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine.
Results or Outcomes: The use of fluorine in the synthesis of organic compounds has led to the development of effective treatments for various conditions and the protection of crops from pests.
2-Chloro-3,5-bis(trifluoromethyl)pyridine is a specialized chemical compound characterized by its unique structure, featuring two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further chemical modifications and applications.
The chemical reactivity of 2-chloro-3,5-bis(trifluoromethyl)pyridine is primarily influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can participate in various reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
- Coupling Reactions: It can undergo coupling reactions, such as the modified Ullmann reaction, which allows for the formation of complex structures like 5,5'-bis(trifluoromethyl)-2,2'-bipyridine .
- Oxidation: The compound can also be oxidized to yield N-oxides or other derivatives, which may have different biological activities .
Research indicates that 2-chloro-3,5-bis(trifluoromethyl)pyridine exhibits significant biological activity. It has been studied for its potential herbicidal properties and as an intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl groups contribute to its biological efficacy by enhancing binding interactions with biological targets .
The synthesis of 2-chloro-3,5-bis(trifluoromethyl)pyridine can be achieved through several methodologies:
- Chlorination of 3,5-bis(trifluoromethyl)pyridine: This method involves the chlorination of the parent compound under controlled conditions to selectively introduce the chlorine atom at the desired position .
- Oxidation followed by Chlorination: The process may also involve oxidizing a precursor compound (such as 3-trifluoromethylpyridine) to form N-oxides, which are then chlorinated to yield the target compound .
- Modified Ullmann Coupling: This reaction allows for the coupling of halogenated pyridines to form more complex structures while retaining the trifluoromethyl groups' characteristics .
2-Chloro-3,5-bis(trifluoromethyl)pyridine finds applications in several areas:
- Agrochemicals: It serves as an intermediate in developing herbicides and pesticides due to its biological activity.
- Pharmaceuticals: The compound is utilized in synthesizing various medicinal compounds that require specific functional groups for biological activity.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal and chemical resistance.
Studies have shown that 2-chloro-3,5-bis(trifluoromethyl)pyridine interacts with various biological systems. Its interactions are primarily studied concerning its herbicidal effects and potential therapeutic applications. The trifluoromethyl groups enhance its ability to penetrate biological membranes and interact with target proteins or enzymes .
Several compounds possess structural similarities to 2-chloro-3,5-bis(trifluoromethyl)pyridine. Here are some notable examples:
The uniqueness of 2-chloro-3,5-bis(trifluoromethyl)pyridine lies in its dual trifluoromethyl substitution pattern on the pyridine ring, which significantly enhances its lipophilicity and biological activity compared to other similar compounds.








